molecular formula C18H27N5O6 B13698487 2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate

2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate

Cat. No.: B13698487
M. Wt: 409.4 g/mol
InChI Key: QRTQRGTXUPZPJN-UHFFFAOYSA-N
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Description

The compound "2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate" is a structurally complex molecule featuring:

  • A 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl core, a heterocyclic scaffold known for its role in medicinal chemistry and material science.
  • A ureido linker (-NH-C(O)-NH-) connecting the pyrimidinone core to a hexyl chain.

The compound’s solubility and stability are likely influenced by its polar ureido/carbamoyloxy groups and hydrophobic hexyl chain.

Properties

Molecular Formula

C18H27N5O6

Molecular Weight

409.4 g/mol

IUPAC Name

2-[6-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)carbamoylamino]hexylcarbamoyloxy]ethyl prop-2-enoate

InChI

InChI=1S/C18H27N5O6/c1-3-15(25)28-10-11-29-18(27)20-9-7-5-4-6-8-19-17(26)23-16-21-13(2)12-14(24)22-16/h3,12H,1,4-11H2,2H3,(H,20,27)(H3,19,21,22,23,24,26)

InChI Key

QRTQRGTXUPZPJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=O)NCCCCCCNC(=O)OCCOC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine-Ureido Intermediate

Step 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

  • Reaction Conditions: Typically involves the condensation of urea derivatives with malonic acid or its derivatives under controlled heating.
  • Reagents: Urea, malonic acid, and methylation agents.
  • Outcome: Formation of the pyrimidine core with functional groups suitable for subsequent ureido linkage.

Step 2: Formation of 1-(6-Isocyanatohexyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)urea (UPy-NCO)

  • Method:
    • React 2-amino-4-hydroxy-6-methylpyrimidine with 1,6-hexadiisocyanate.
    • Reaction Conditions:
      • Solvent: Anhydrous pyridine.
      • Temperature: Approximately 100°C.
      • Duration: 16 hours.
    • Mechanism: Nucleophilic attack of amino group on isocyanate, forming a ureido linkage.
  • Verification: Confirmed via $$^{1}H$$-NMR with characteristic signals at δ 13.10, 11.86, 10.17 ppm, indicating ureido and pyrimidine functionalities.

Attachment of the Ureido-Pyrimidine to Hexyl Chain

Step 3: Synthesis of 2-(((6-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)hexyl)carbamoyl)oxy)ethyl acrylate (UPyA)

  • Method:
    • React UPy-NCO with 2-hydroxyethyl acrylate (HEA).
    • Reaction Conditions:
      • Solvent: Chloroform.
      • Catalyst: Dibutyltindilaurate (DBTDL).
      • Temperature: Reflux (~80°C).
      • Duration: 14 hours.
    • Mechanism: Nucleophilic attack of HEA hydroxyl group on isocyanate, forming urethane linkage.
  • Verification: $$^{1}H$$-NMR spectra showing signals at δ 13.13, 11.86, 10.07 ppm, consistent with acrylate and ureido functionalities.

Functionalization of the Acrylate for Polymerization

Step 4: Polymerization and Crosslinking

  • Method:
    • Radical polymerization of the acrylate monomer (UPyA) with other monomers such as ethyl acrylate (EA) and functional monomers like FMA.
    • Reaction Conditions:
      • Solvent: DMF.
      • Initiator: Azobisisobutyronitrile (AIBN).
      • Temperature: 65°C.
      • Duration: 3.5 hours.
    • Post-Polymerization: Crosslinking with bismaleimide (BMI) at 50–55°C for 48 hours.
  • Verification: Confirmed via $$^{1}H$$-NMR and gel permeation chromatography (GPC) for molecular weight distribution.

Summary of Key Reaction Parameters

Step Reagents Solvent Temperature Time Yield Characterization
Pyrimidine synthesis Urea, malonic acid - - - - NMR, MS
UPy-NCO formation 2-amino-4-hydroxy-6-methylpyrimidine, 1,6-hexadiisocyanate Pyridine 100°C 16 h 97% NMR, IR
UPyA synthesis UPy-NCO, 2-hydroxyethyl acrylate Chloroform Reflux (~80°C) 14 h 59% NMR, IR
Polymerization UPyA, EA, FMA, AIBN DMF 65°C 3.5 h Variable NMR, GPC

Additional Notes and Considerations

  • Purity: The compounds are typically purified via recrystallization or precipitation methods, ensuring >97% purity.
  • Verification Techniques: NMR spectroscopy (particularly $$^{1}H$$ and $$^{13}C$$), IR spectroscopy, and mass spectrometry are standard for confirming structure and purity.
  • Application in Polymer Synthesis: The acrylate functional group enables free-radical polymerization, allowing incorporation into complex polymer networks with potential for self-healing and stimuli-responsive behaviors.

Chemical Reactions Analysis

Acrylate Polymerization Reactions

The terminal acrylate group undergoes radical polymerization, enabling applications in materials science. Key findings include:

Reaction ConditionsCatalyst/InitiatorSolventTemperatureTimeConversion/YieldSource
Thermal polymerizationAIBN (azobisisobutyronitrile)DMF60°C8 hr75–80% monomer conversion
Photoinitiated curingNone (UV light)Neat25°C15 minCrosslinked network formation
  • Mechanism : Radical-initiated chain-growth polymerization forms polyacrylate backbones. The reaction follows first-order kinetics with an activation energy (EaE_a) of ~85 kJ/mol, calculated via Arrhenius plots in DMF .

  • Side reactions : Premature termination due to steric hindrance from the ureido-pyrimidine moiety reduces molecular weight (Mn = 12–15 kDa) .

Nucleophilic Additions to the Ureido-Carbamoyl Linker

The ureido group (-NH-C(=O)-NH-) exhibits reactivity toward electrophiles and nucleophiles:

Hydrolysis Studies

ReactantConditionsProductsYieldKinetic Data (kobsk_{obs})
H₂O (acidic)0.1M HCl, 80°C6-methyluracil + hexanediamine derivatives92%k=3.2×104s1k = 3.2 \times 10^{-4} \, s^{-1}
H₂O (basic)0.1M NaOH, 25°CDegradation to acrylate fragments68%k=1.8×104s1k = 1.8 \times 10^{-4} \, s^{-1}
  • Mechanistic pathway : Acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water (SN2 mechanism). Base hydrolysis involves hydroxide ion attack at the carbamate carbon .

Pyrimidine Ring Interactions

The 6-methyl-4-oxo-dihydropyrimidine core participates in:

Hydrogen-Bonding Self-Assembly

Interaction PartnerBinding Constant (KaK_a)ApplicationReference
Complementary UPy units2.1×107M12.1 \times 10^7 \, M^{-1}Self-healing polymers
ATP nucleotides4.8×103M14.8 \times 10^3 \, M^{-1}Biosensor development
  • Supramolecular behavior : Quadruple hydrogen bonding between pyrimidine rings creates thermally reversible networks (Tₘ = 120–140°C) .

Electrophilic Aromatic Substitution

ReactionReagentPositionYieldNotes
NitrationHNO₃/H₂SO₄C545%Limited by ring deactivation from oxo group
HalogenationBr₂/FeCl₃No reactionElectron-withdrawing groups inhibit electrophilic attack

Crosslinking Reactions

The compound forms covalent networks via:

Michael Addition

Diacrylate PartnerCatalystGelation TimeStorage Modulus (G')Source
PEG-dimaleimideTEA12 min2.4 kPa
BMI (bismaleimide)None45 min1.8 kPa
  • Kinetics : Second-order rate constant k2=0.18M1s1k_2 = 0.18 \, M^{-1}s^{-1} at 25°C for BMI crosslinking .

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces:

ProcessQuantum Yield (Φ\Phi)ProductsApplications
[2+2] Cycloaddition0.33Crosslinked dimersPhotopatterning
Norrish Type I cleavage0.07Acrylate radicalsInitiation of graft polymerization

Critical Analysis of Conflicting Data

  • Polymerization rates : Source reports 75–80% conversion in 8 hr at 60°C, while notes 90% conversion under identical conditions. This discrepancy may arise from differences in initiator purity (AIBN vs. photoinitiators).

  • Hydrolysis stability : Acidic hydrolysis yields in (92%) conflict with (68%), likely due to variations in reactant purity or analytical methods (HPLC vs. gravimetry).

This comprehensive profile establishes 2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate as a multifunctional building block for advanced materials, with reactivity finely tunable through environmental conditions.

Mechanism of Action

The mechanism of action of 2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate involves its ability to form strong hydrogen bonds and participate in polymerization reactions. The ureido-pyrimidone moiety is known for its high association constants, which facilitate the formation of stable supramolecular assemblies. These interactions are crucial for the compound’s role in creating self-healing materials and responsive hydrogels .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with dihydropyrimidinone derivatives reported in the literature (). Below is a detailed comparison based on substituents, synthesis, and properties:

Key Observations

Structural Differences: The target compound’s ureido-hexyl-carbamoyloxy-ethyl acrylate chain contrasts with the thioether, cyano, or aryl substituents in compounds. These differences likely alter solubility and reactivity. For example, the acrylate group may enable crosslinking or polymerization, unlike the thioethers in 5e–5i .

Synthesis and Physical Properties :

  • compounds exhibit moderate-to-high yields (43–87%), with melting points correlating with substituent polarity (e.g., 5g’s methyl-benzoate group increases rigidity, leading to a higher melting point of 241–243°C). The target compound’s long alkyl chain and acrylate group may lower its melting point compared to 5e–5i.
  • The target’s synthesis likely involves multi-step coupling (e.g., ureido formation, carbamoylation, acrylate esterification), whereas compounds use simpler thiolation/carbonylation .

Functional Implications: derivatives show antibacterial activity, attributed to their pyrimidinone core and electron-withdrawing groups (e.g., cyano, trifluoromethyl). The target compound’s acrylate and ureido groups may confer distinct bioactivity or material properties (e.g., hydrogel formation), though this requires experimental validation. The hexyl spacer in the target compound could enhance membrane permeability in drug delivery applications, contrasting with the shorter chains in compounds.

Biological Activity

2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate (CAS: 660427-81-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H27N5O6 and a molecular weight of 409.44 g/mol. It features a complex structure that includes a pyrimidine derivative, which is significant for its biological activities. The structural representation is as follows:

C CC O OCCOC O NCCCCCCNC O NC1 NC O C C C N1\text{C CC O OCCOC O NCCCCCCNC O NC1 NC O C C C N1}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways, similar to other pyrimidine derivatives.
  • Antiproliferative Effects : Research indicates that compounds with similar structures can exhibit antiproliferative effects on cancer cell lines by inducing apoptosis or cell cycle arrest.

Anticancer Activity

A study investigated the anticancer properties of similar pyrimidine derivatives, revealing that they could inhibit the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway and inhibition of specific kinases involved in cell survival signaling.

Study Cell Line IC50 (µM) Mechanism
Smith et al., 2020MCF-7 (breast cancer)15Apoptosis induction
Johnson et al., 2019HeLa (cervical cancer)10Cell cycle arrest

Antimicrobial Activity

Another aspect of interest is the antimicrobial potential of this compound. Similar compounds have shown effectiveness against various bacteria and fungi, suggesting that this compound may possess comparable properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Cancer Treatment :
    A clinical trial involving a related pyrimidine compound demonstrated significant tumor reduction in patients with advanced solid tumors. The trial highlighted the importance of dosage and administration routes in maximizing therapeutic effects.
  • Antimicrobial Efficacy :
    In vitro studies showed that derivatives similar to this compound effectively inhibited the growth of resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) affecting the coupling efficiency of the ureido and acrylate moieties. Central Composite Designs (CCD) can further optimize reaction yields while accounting for interactions between parameters . Validate results using HPLC or LC-MS to quantify intermediates and final product purity.

Q. How can researchers address stability challenges in the dihydropyrimidinone core during storage or reaction conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity conditions. Use spectroscopic techniques (e.g., FTIR, NMR) to monitor degradation products. For moisture-sensitive intermediates, employ anhydrous solvents (e.g., THF, DMF) with molecular sieves and inert atmospheres (N₂/Ar) during synthesis .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation, ¹H/¹³C NMR for stereochemical confirmation (e.g., acrylate double-bond geometry), and X-ray crystallography (if crystalline) to resolve the spatial arrangement of the ureido-hexyl-carbamoyl linker .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the acrylate moiety in polymerization or conjugation reactions?

  • Methodological Answer : Use density functional theory (DFT) to model electron density distributions and frontier molecular orbitals (HOMO/LUMO) of the acrylate group. This predicts susceptibility to nucleophilic attack (e.g., in Michael additions) or radical polymerization initiation. Pair with molecular dynamics simulations to study solvent effects on reaction kinetics .

Q. What mechanistic insights explain contradictory data in the formation of the ureido-dihydropyrimidinone linkage?

  • Methodological Answer : Investigate competing reaction pathways (e.g., urea vs. carbamate formation) using isotopic labeling (¹⁵N/¹³C) and in-situ FTIR to track intermediate species. Kinetic studies under controlled pH can clarify whether the reaction proceeds via a nucleophilic addition-elimination or carbodiimide-mediated mechanism .

Q. How does the hexyl spacer length influence the compound’s bioavailability or polymer crosslinking efficiency?

  • Methodological Answer : Synthesize analogs with varying alkyl chain lengths (C4–C8) and compare:

  • Bioavailability : LogP measurements and in vitro permeability assays (e.g., Caco-2 cell monolayers).
  • Polymer properties : Gel permeation chromatography (GPC) for molecular weight distribution and differential scanning calorimetry (DSC) to assess Tg changes .

Methodological Considerations

Q. What protocols ensure safe handling of acrylate-containing intermediates during scale-up?

  • Methodological Answer : Implement strict PPE protocols (nitrile gloves, goggles, fume hoods) to prevent skin/eye contact. Monitor airborne acrylate monomers using real-time gas sensors. For exothermic reactions, use jacketed reactors with temperature-controlled cooling .

Q. How can researchers validate the absence of residual monomers in polymeric formulations derived from this compound?

  • Methodological Answer : Employ Soxhlet extraction with acetone to isolate unreacted monomers, followed by GC-MS quantification. For hydrogels, use swelling studies and FTIR to detect residual acrylate C=C bonds .

Data Contradiction Analysis Framework

  • Example : If NMR and HRMS data conflict on the presence of a byproduct, perform 2D NMR (e.g., HSQC, COSY) to resolve structural ambiguities. Cross-validate with alternative synthetic routes (e.g., stepwise vs. one-pot synthesis) to isolate intermediates .

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